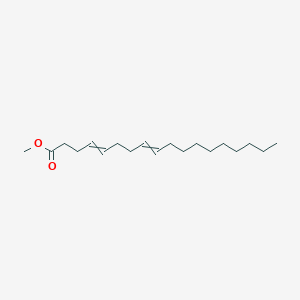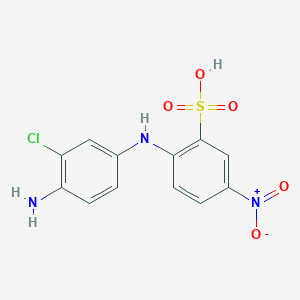
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid is an organic compound with a complex structure that includes amino, chloro, nitro, and sulfonic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid typically involves multiple steps, starting with the nitration of a suitable benzene derivative, followed by sulfonation, chlorination, and finally, amination. Each step requires specific reaction conditions to ensure the desired functional groups are introduced correctly.
Sulfonation: The sulfonic acid group is introduced by reacting the nitrated compound with concentrated sulfuric acid.
Chlorination: Chlorine is introduced using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of hydroxyl or other substituted derivatives.
科学的研究の応用
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
Sulfanilic acid: 4-Aminobenzenesulfonic acid, used in the synthesis of dyes and as a standard in combustion analysis.
Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid, used as a systemic herbicide.
Uniqueness
2-(4-Amino-3-chloroanilino)-5-nitrobenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research.
特性
CAS番号 |
59023-70-0 |
|---|---|
分子式 |
C12H10ClN3O5S |
分子量 |
343.74 g/mol |
IUPAC名 |
2-(4-amino-3-chloroanilino)-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C12H10ClN3O5S/c13-9-5-7(1-3-10(9)14)15-11-4-2-8(16(17)18)6-12(11)22(19,20)21/h1-6,15H,14H2,(H,19,20,21) |
InChIキー |
GWPOVXVZHIHZRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


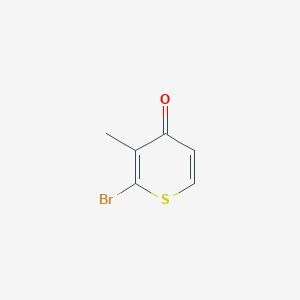
![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

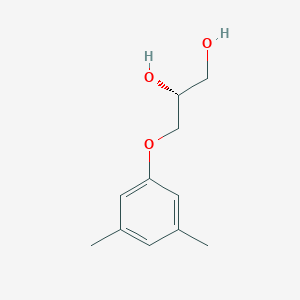

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
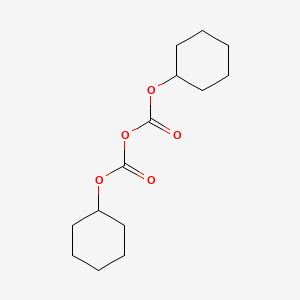

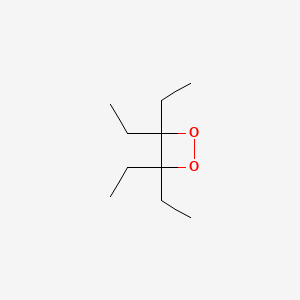
![4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene](/img/structure/B14599090.png)

![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)
